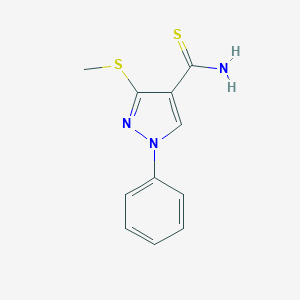

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-phenylpyrazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-16-11-9(10(12)15)7-14(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRULMRGZQNDVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C=C1C(=S)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381343 | |

| Record name | 3-(Methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-73-3 | |

| Record name | 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable α,β-unsaturated carbonyl compound, followed by the introduction of the methylthio and carbothioamide groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbothioamide group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

- Key Differences: Replacing the carbothioamide with a carboxamide (-C(=O)NH₂) group and adding a 3-oxomorpholino-phenyl substituent ().

- The morpholino group introduces a polar, nitrogen-rich moiety, favoring interactions with hydrophilic targets .

Research Findings and Implications

Pharmacological Potential

- Antimicrobial Activity : Pyrazole-4-carbothioamide derivatives exhibit broad-spectrum activity. For example, carboxamide analogues () show efficacy against Gram-positive bacteria (Staphylococcus aureus) with MIC values <10 µg/mL .

- Antimalarial Activity: Derivatives with morpholino substituents () inhibit Plasmodium growth via heme detoxification interference, highlighting the role of substituent polarity .

Structure-Activity Relationships (SAR)

Biological Activity

3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the realms of anti-inflammatory, analgesic, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a methylthio group and a phenyl moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets, particularly enzymes involved in inflammatory pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory process:

- Mechanism of Action : The compound inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

- Case Study : In a study evaluating various pyrazole derivatives, this compound demonstrated notable inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Analgesic Properties

The compound also shows promise as an analgesic agent. Its ability to modulate pain pathways makes it a candidate for further investigation:

- Experimental Findings : In animal models, the compound exhibited significant analgesic effects comparable to traditional analgesics, suggesting its potential for pain management.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound:

- Cell Line Studies : The compound has been tested against several cancer cell lines, showing cytotoxic effects with IC50 values indicating effective growth inhibition. For instance, it demonstrated significant activity against MCF-7 breast cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Methylthio)-1H-pyrazole-4-carboxamide | Contains a carboxamide instead of carbothioamide | Enhanced solubility |

| 5-(Methylthio)-1H-pyrazole-3-carboxamide | Different position of substituents | Potentially different biological activity |

| 4-(Methylthio)-1H-pyrazole-3-thione | Contains a thione group | Unique reactivity profile |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in mediating effects.

Future Directions and Research Needs

Despite promising findings, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies : To confirm efficacy and safety in living organisms.

- Mechanistic Studies : To clarify interactions at the molecular level and identify specific targets within inflammatory and cancer pathways.

Q & A

Q. What are the optimal synthetic routes for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbothioamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via Vilsmeier–Haack formylation followed by thioamide functionalization. For example, analogous pyrazole-carbothioamide derivatives are synthesized by reacting 3-methylthio-pyrazole intermediates with phenyl isothiocyanate under reflux in ethanol (60–80°C, 6–8 hours) . Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control to minimize side reactions, and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole to isothiocyanate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Key signals include the pyrazole ring protons (δ 6.8–7.5 ppm) and methylthio group (δ 2.5–2.7 ppm). Aromatic protons from the phenyl substituent appear as multiplet signals (δ 7.2–7.6 ppm) .

- IR Spectroscopy : Stretching vibrations for C=S (1050–1150 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm the carbothioamide group .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) align with the molecular weight (e.g., m/z 265 for C₁₁H₁₀N₂S₂), with fragmentation patterns validating substituent positions .

Q. How does the methylthio group influence the compound’s solubility and reactivity in cross-coupling reactions?

Methodological Answer: The methylthio (–SCH₃) group enhances lipophilicity, reducing aqueous solubility but improving organic-phase reactivity. In Suzuki–Miyaura couplings, the sulfur atom can act as a directing group, enabling regioselective functionalization at the pyrazole ring’s 4-position. Pre-activation with iodine or bromine (e.g., NBS in DCM) is recommended before palladium-catalyzed coupling .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding affinity of this compound to biological targets like DHFR or COX-2?

Methodological Answer:

- Target Preparation : Retrieve the crystal structure of human dihydrofolate reductase (DHFR, PDB: 1KMS) or cyclooxygenase-2 (COX-2) from the Protein Data Bank. Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the geometry of this compound using DFT (B3LYP/6-31G* basis set) .

- Docking Protocol : Use AutoDock Vina with a grid box centered on the active site (e.g., 20 ų for DHFR). Analyze binding poses for hydrogen bonds with residues like Asp27 (DHFR) or Tyr355 (COX-2). Compare docking scores (ΔG) to reference inhibitors (e.g., methotrexate for DHFR) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carbothioamide derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., antimicrobial or anticancer activity) often arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. To address this:

- Standardize Assays : Use ATCC-certified cell lines and control for solvent effects (DMSO ≤0.1% v/v).

- Validate Purity : Re-characterize compounds via HPLC (C18 column, acetonitrile/water mobile phase) before testing.

- Mechanistic Studies : Perform time-kill assays (for antimicrobials) or apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .

Q. How does the position of the methylthio substituent affect isomer ratios in synthetic products?

Methodological Answer: Isomer distribution (e.g., 3- vs. 5-methylthio derivatives) depends on steric and electronic factors during cyclization. For example, bulky substituents at the pyrazole’s 1-position (e.g., phenyl) favor the 3-methylthio isomer due to reduced steric hindrance. This can be quantified via HPLC or 1H NMR integration, with ratios optimized using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during synthesis .

Q. What computational methods predict the compound’s electronic properties for material science applications?

Methodological Answer:

- DFT Calculations : Optimize the molecular structure at the B3LYP/6-311++G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap), dipole moment, and electrostatic potential maps.

- TD-DFT : Simulate UV-Vis spectra (e.g., λmax in acetonitrile) to assess optoelectronic potential.

- Charge-Transfer Analysis : Evaluate electron-hole mobility using Marcus theory, correlating with experimental conductivity measurements .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar pyrazole-carbothioamides?

Methodological Answer: Contradictions often stem from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) may enhance cytotoxicity but reduce solubility, skewing IC₅₀ values.

- Cell Membrane Permeability : LogP values >3.5 (indicative of high lipophilicity) can limit cellular uptake in hydrophilic media.

- Metabolic Stability : Hepatic microsome assays (e.g., human S9 fraction) reveal rapid degradation of some derivatives, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.